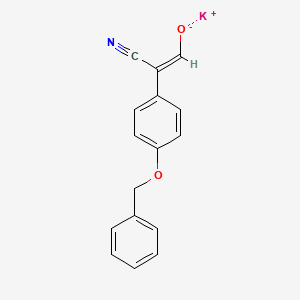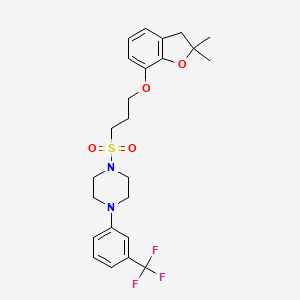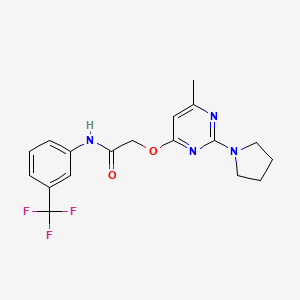
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has recently gained attention in scientific research. It is a potent and selective inhibitor of a protein known as the TRPC6 ion channel, which is involved in various physiological processes.
Mécanisme D'action
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide selectively inhibits the TRPC6 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening, thereby reducing the influx of calcium ions into cells. This reduction in calcium influx has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
Inhibition of the TRPC6 ion channel by N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. These effects include the reduction of vascular smooth muscle contraction, the prevention of cardiac hypertrophy, and the reduction of podocyte injury. In addition, N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its high selectivity for the TRPC6 ion channel. This selectivity allows for the study of the specific effects of TRPC6 inhibition without affecting other ion channels. However, one limitation of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the study of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide. One direction is the development of more potent and selective TRPC6 inhibitors. Another direction is the study of the effects of TRPC6 inhibition in other disease models, such as pulmonary hypertension and cancer. Additionally, the development of more soluble formulations of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide could improve its administration in lab experiments.
Méthodes De Synthèse
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves a series of chemical reactions. The starting material is 3-cyclopropylpyridine, which is reacted with benzyl bromide to form 5-benzyl-3-cyclopropylpyridine. This compound is then reacted with methylsulfonyl chloride to form N-benzyl-5-(methylsulfonyl)-3-cyclopropylpyridin-2-amine. The final step involves the reaction of N-benzyl-5-(methylsulfonyl)-3-cyclopropylpyridin-2-amine with piperidine-4-carboxylic acid to form N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied in scientific research due to its ability to selectively inhibit the TRPC6 ion channel. This ion channel is involved in various physiological processes, including vascular smooth muscle contraction, cardiac hypertrophy, and podocyte injury. Inhibition of the TRPC6 ion channel has been shown to have therapeutic potential in the treatment of various diseases, including hypertension, heart failure, and kidney disease.
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-23(21,22)19-6-4-14(5-7-19)16(20)18-10-12-8-15(11-17-9-12)13-2-3-13/h8-9,11,13-14H,2-7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOORCYFIDHVLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2624728.png)
![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2624731.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2624732.png)
![3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B2624733.png)
![6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B2624735.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B2624736.png)
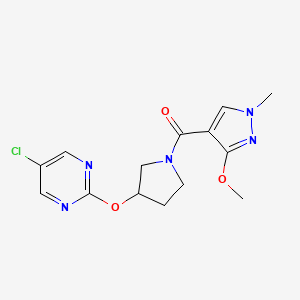
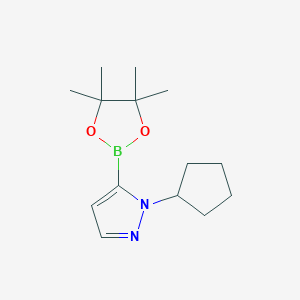
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2624740.png)
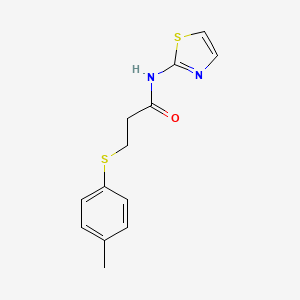
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624745.png)
